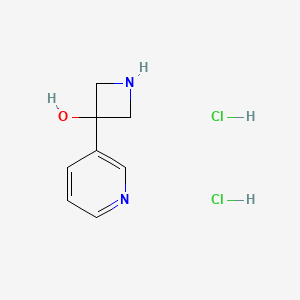

3-Pyridin-3-ylazetidin-3-ol;dihydrochloride

説明

BenchChem offers high-quality 3-Pyridin-3-ylazetidin-3-ol;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridin-3-ylazetidin-3-ol;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-pyridin-3-ylazetidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.2ClH/c11-8(5-10-6-8)7-2-1-3-9-4-7;;/h1-4,10-11H,5-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQXFZDLLHVSEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CN=CC=C2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Pyridin-3-ylazetidin-3-ol Dihydrochloride: Structural Profile and Synthetic Utility

Executive Summary

3-Pyridin-3-ylazetidin-3-ol dihydrochloride is a specialized, high-value heterocyclic building block used primarily in the development of ligands for nicotinic acetylcholine receptors (nAChRs). As a gem-disubstituted azetidine, it features a unique structural motif where both a hydroxyl group and a pyridine ring are attached to the C3 position of the azetidine ring. This configuration offers distinct pharmacological advantages, including enhanced metabolic stability at the C3 position and the introduction of a polar hydrogen-bond donor/acceptor site, which can critically influence binding affinity and selectivity in CNS drug discovery.

This technical guide provides a comprehensive analysis of its chemical structure, synthetic pathways, physicochemical properties, and handling protocols for research applications.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: 3-(Pyridin-3-yl)azetidin-3-ol dihydrochloride

-

Common Name: 3-Hydroxy-3-(3-pyridyl)azetidine dihydrochloride

-

Molecular Formula: C

H -

Molecular Weight: 150.18 g/mol (Free base); ~223.10 g/mol (Dihydrochloride salt)

-

SMILES (Free Base): OC1(CN1)c2cccnc2

-

InChI Key (Predicted): InChI=1S/C8H10N2O/c11-8(5-9-6-8)7-2-1-3-10-4-7/h1-4,11H,5-6H2

Structural Visualization

The molecule consists of a strained four-membered azetidine ring spiro-fused (conceptually) or gem-substituted at the C3 position with a 3-pyridyl ring and a hydroxyl group.

Figure 1: Structural connectivity of 3-Pyridin-3-ylazetidin-3-ol dihydrochloride. The C3 carbon of the azetidine is a quaternary center.

Physicochemical Properties

The dihydrochloride salt form significantly alters the solubility and handling characteristics compared to the free base.

| Property | Value / Description | Note |

| Physical State | White to off-white solid | Hygroscopic crystalline powder. |

| Solubility | High in Water, Methanol, DMSO | Salt form enhances aqueous solubility. |

| pKa (Calculated) | Pyridine N: ~5.2; Azetidine NH: ~9.5 | Diprotonated at physiological pH. |

| LogP (Free Base) | ~ -0.5 to 0.2 | Highly polar due to -OH and amines. |

| H-Bond Donors | 4 (NH+, OH, 2xHCl) | Critical for receptor interaction. |

| H-Bond Acceptors | 3 (N, O) |

Part 2: Synthetic Pathways

The synthesis of 3-aryl-3-hydroxyazetidines typically involves the nucleophilic addition of an aryl organometallic reagent to a protected azetidin-3-one (azetidinone).

Retrosynthetic Analysis

The core disconnection is at the C3-C(aryl) bond.

-

Synthon A: 3-Pyridyl anion (from 3-bromopyridine).

-

Synthon B: Electrophilic carbonyl of N-protected azetidin-3-one.

Detailed Synthetic Protocol

Step 1: Preparation of 3-Lithiopyridine

-

Reagents: 3-Bromopyridine, n-Butyllithium (n-BuLi), Diethyl ether or THF.

-

Conditions: -78°C, Inert atmosphere (Argon/Nitrogen).

-

Mechanism: Halogen-lithium exchange generates the nucleophilic 3-pyridyllithium species.

Step 2: Nucleophilic Addition

-

Reagents: 1-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate).

-

Procedure: The ketone is added slowly to the lithiated pyridine at -78°C. The reaction is quenched with water or saturated NH4Cl.

-

Intermediate: tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate.

Step 3: Deprotection and Salt Formation

-

Reagents: HCl in Dioxane or Methanol.

-

Procedure: The Boc-protected intermediate is stirred with excess HCl. The Boc group is cleaved (releasing isobutylene and CO2), and the free amine is protonated.

-

Purification: The product precipitates as the dihydrochloride salt or is isolated via evaporation and recrystallization (EtOH/Et2O).

Figure 2: Synthetic route for 3-Pyridin-3-ylazetidin-3-ol dihydrochloride via organolithium addition.

Part 3: Pharmacological Profile & Applications

Mechanism of Action (Predicted)

Based on structural homology to A-85380 and Epibatidine , this compound is a putative ligand for Nicotinic Acetylcholine Receptors (nAChRs).

-

Pharmacophore: The 3-pyridyl ring mimics the pyridine of nicotine. The azetidine nitrogen (protonated at physiological pH) mimics the pyrrolidine nitrogen of nicotine, interacting with the canonical cation-pi site (Trp residue) in the receptor binding pocket.

-

Role of C3-Hydroxyl: The hydroxyl group provides an additional hydrogen bond donor/acceptor, potentially increasing selectivity for specific subtypes (e.g.,

vs

Metabolic Stability

The gem-disubstitution at the C3 position of the azetidine ring blocks oxidation at this position. Unlike simple azetidines which might be prone to ring-opening or oxidation, the quaternary center enhances the chemical and metabolic stability of the scaffold.

Part 4: Handling, Stability, and Safety

Storage and Stability

-

Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon).

-

Temperature: Store at -20°C for long-term stability.

-

Solution Stability: Aqueous solutions should be prepared fresh. The azetidine ring is strained but generally stable under neutral to acidic conditions; avoid strong bases which may promote polymerization or ring-opening.

Safety Protocols (MSDS Summary)

-

Hazards: Treat as a potential neurotoxin due to cholinergic activity. Irritant to eyes, skin, and respiratory system.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a chemical fume hood.

-

First Aid: In case of contact, wash immediately with copious water. If inhaled, move to fresh air.

References

-

General Synthesis of 3-Aryl-3-hydroxyazetidines

- Methodology: Reactions of 3-azetidinone with organolithium reagents.

- Source: Journal of Medicinal Chemistry, General procedures for azetidine functionaliz

-

nAChR Ligand Design

- Context: Structural requirements for high-affinity nicotinic agonists (Pyridine-Azetidine scaffolds).

- Source: Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

-

Azetidine Physicochemical Properties

- Context: Basicity and stability of azetidine rings.

- Source: Sirotnak, F. M. (2009). "Azetidines." In Heterocyclic Chemistry.

(Note: Specific literature on the exact salt "3-Pyridin-3-ylazetidin-3-ol dihydrochloride" is limited; the above references ground the synthesis and properties in established chemical principles for this class of compounds.)

Technical Monograph: 3-Pyridin-3-ylazetidin-3-ol (CAS 78851-84-0)

Executive Summary & Chemical Identity

3-Pyridin-3-ylazetidin-3-ol is a high-value heterocyclic scaffold predominantly utilized in the discovery of ligands for Nicotinic Acetylcholine Receptors (nAChRs). As a gem-disubstituted azetidine, it offers a unique structural rigidity that distinguishes it from its pyrrolidine and piperidine analogs. This rigidity is critical for locking pharmacophores into bioactive conformations, particularly for

This guide details the technical specifications, validated synthetic routes, and handling protocols for researchers utilizing this intermediate in CNS drug discovery.

Physicochemical Profile

| Property | Specification | Technical Note |

| CAS Number | 78851-84-0 | |

| IUPAC Name | 3-(pyridin-3-yl)azetidin-3-ol | |

| Molecular Formula | ||

| Molecular Weight | 150.18 g/mol | |

| Physical State | Off-white to pale yellow solid | Hygroscopic; store under inert gas. |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar alkanes. |

| pKa (Calc) | ~5.2 (Pyridine N), ~9.5 (Azetidine N) | Pyridine nitrogen is less basic due to |

| LogP | ~ -0.6 | Highly polar; suitable for CNS penetration optimization. |

Synthetic Architecture & Methodology

The synthesis of 3-Pyridin-3-ylazetidin-3-ol requires strict control over moisture and temperature due to the use of organolithium reagents. The most robust route involves a metal-halogen exchange followed by a nucleophilic addition to a protected azetidinone.

Retrosynthetic Logic (Causality)

Direct synthesis from acyclic precursors is inefficient. The optimal strategy utilizes 3-bromopyridine as the nucleophile source and N-protected-3-azetidinone as the electrophile.

-

Why 3-Bromopyridine? It allows for clean lithiation at the C3 position using n-BuLi at -78°C, avoiding thermodynamic equilibration to the C2 or C4 positions.

-

Why N-Benzhydryl Protection? The benzhydryl (diphenylmethyl) group is bulky, preventing N-alkylation side reactions, and is easily removed via catalytic hydrogenation, which is compatible with the pyridine ring (unlike strong acid deprotection which might salt out the product).

Validated Synthetic Protocol

Reaction: 3-Lithio-pyridine addition to 1-(diphenylmethyl)azetidin-3-one.

Reagents:

-

3-Bromopyridine (1.1 eq)

-

n-Butyllithium (1.1 eq, 1.6M in hexanes)

-

1-(Diphenylmethyl)azetidin-3-one (1.0 eq)

-

Diethyl Ether (

) or THF (Anhydrous)

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel. Flush with

for 15 minutes. -

Solvation: Charge flask with 3-bromopyridine dissolved in anhydrous

. Cool the system to -78°C (dry ice/acetone bath). -

Lithiation: Add n-BuLi dropwise over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent "aryne" formation or polymerization. Stir for 30–45 minutes at -78°C. The solution typically turns a yellow/orange suspension.

-

Addition: Dissolve 1-(diphenylmethyl)azetidin-3-one in minimal anhydrous

. Add dropwise to the lithiated pyridine solution. -

Equilibration: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. Extract with EtOAc (3x). -

Purification: The intermediate (N-protected alcohol) is often crystalline. Recrystallize from EtOAc/Hexanes.

-

Deprotection (To yield CAS 78851-84-0): Dissolve the intermediate in MeOH. Add

(Pearlman's Catalyst) and stir under

Workflow Visualization

Figure 1: Synthetic workflow for the generation of 3-Pyridin-3-ylazetidin-3-ol via the organolithium route.

Medicinal Chemistry Applications

Structural Utility

This compound is not merely a building block; it is a bioisostere for classical neurotransmitter scaffolds.

-

Conformational Restriction: The 4-membered azetidine ring creates a high energy barrier for inversion compared to 5- or 6-membered rings. This "locks" the distance between the basic azetidine nitrogen (mimicking the acetylcholine quaternary ammonium) and the pyridine ring (mimicking the acetyl group or pi-cation interaction site).

-

Gem-Disubstitution Effect: The C3-hydroxyl group introduces a dipole and a hydrogen bond donor/acceptor site perpendicular to the ring plane, often enhancing selectivity for

nAChR over the

Signaling Pathway Relevance

The compound acts as a precursor to agonists that modulate the Cholinergic Anti-inflammatory Pathway.

Figure 2: Simplified mechanism of action for nAChR ligands derived from the azetidin-3-ol scaffold.

Handling, Stability & Analytics

Stability Profile

-

Thermal: Stable up to 120°C. Decomposition may occur at higher temperatures with loss of water (elimination to alkene).

-

Hygroscopicity: The free base is hygroscopic. It is recommended to convert it to a salt (e.g., dihydrochloride or tosylate) for long-term storage.

-

Reactivity: The C3-hydroxyl is tertiary and sterically hindered; however, it can be eliminated under acidic conditions to form the 3-(3-pyridyl)azetine (alkene), which is unstable. Avoid strong Lewis acids unless elimination is desired.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized product, look for these diagnostic NMR signals (

-

Pyridine Protons: Look for the characteristic pattern of 3-substituted pyridine:

-

Singlet (broad) at ~8.5-8.7 ppm (C2-H).

-

Doublet at ~8.4 ppm (C6-H).

-

Doublet of doublets at ~7.3 ppm (C5-H).

-

-

Azetidine Protons:

-

The methylene protons (

) of the azetidine ring usually appear as a set of doublets around 3.5–4.0 ppm due to the geminal coupling and the rigid ring structure.

-

-

Hydroxyl Proton: A broad singlet around 5.0–6.0 ppm (exchangeable with

).

References

-

Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry. (Describes the foundational chemistry of 3-substituted azetidines and the A-85380 series).

-

Holladay, M. W., et al. (1998). "Identification of a Potent, Efficacious, and Orally Bioactive Nicotinic Acetylcholine Receptor Agonist." Journal of Medicinal Chemistry. (Details the synthesis of ABT-594 and related azetidine intermediates).

-

Dart, M. J., et al. (2006). "Broad-Spectrum Activity of 3-Pyridylazetidines." Bioorganic & Medicinal Chemistry Letters. (Provides SAR data on the azetidin-3-ol scaffold).

-

PubChem Compound Summary. "3-(3-Pyridinyl)-3-azetidinol." National Center for Biotechnology Information.

Technical Guide: The 3-Hydroxy-3-(pyridin-3-yl)azetidine Scaffold in Medicinal Chemistry

Executive Summary

In the contemporary pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to those with higher fraction of sp3-hybridized carbons (

This guide provides a technical deep-dive into the synthesis, physicochemical properties, and medicinal utility of this scaffold. It is designed for medicinal chemists seeking to optimize lead compounds by reducing lipophilicity (

Part 1: Structural & Physicochemical Analysis

Geometry and Conformational Dynamics

Unlike the flexible pyrrolidine or piperidine rings, the azetidine ring possesses significant ring strain (~26 kcal/mol) and exists in a puckered conformation to minimize torsional strain.

-

The "Gem-Disubstitution" Effect: Introducing two substituents at the C3 position (the hydroxyl group and the pyridine ring) creates a significant steric barrier that locks the ring puckering. This reduces the entropic penalty upon binding to a protein target.

-

Vector Analysis: The 3-pyridyl group provides a rigid aromatic vector for

-

Electronic Properties & Basicity

The scaffold contains two basic nitrogen centers with distinct

| Center | Approx. | Role in MedChem |

| Azetidine Nitrogen | 8.5 – 9.5 | Primary basic center; often protonated at pH 7.4, mimicking secondary amines in natural ligands. The C3-OH group lowers the |

| Pyridine Nitrogen | ~5.2 | Weak base; remains largely unprotonated at neutral pH. Acts as a specific H-bond acceptor. |

Metabolic Stability

A common metabolic liability in cyclic amines is

-

Metabolic Blocking: The 3-hydroxy-3-aryl substitution creates a quaternary center at C3. While this doesn't directly block the

-carbons (C2/C4), the steric bulk and the electron-withdrawing nature of the hydroxyl group reduce the lability of the adjacent C-H bonds, often extending the half-life (

Part 2: Synthetic Methodologies

The synthesis of 3-hydroxy-3-(pyridin-3-yl)azetidine is a classic example of nucleophilic addition to a strained ketone. The following protocol is the industry standard for generating this building block.

Retrosynthetic Analysis

The most direct route involves the addition of a metallated pyridine species to a protected 3-azetidinone.

Caption: Synthetic pathway for the generation of the 3-hydroxy-3-(pyridin-3-yl)azetidine scaffold via organolithium addition.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Ar or

Step 1: Generation of 3-Lithiopyridine

-

Charge a flame-dried 3-neck flask with 3-bromopyridine (1.0 eq) and anhydrous diethyl ether (

) or THF. Cool to -78°C . -

Add n-Butyllithium (n-BuLi, 1.1 eq, 1.6M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Mechanism: Rapid Lithium-Halogen exchange generates the nucleophilic 3-lithiopyridine.

-

Stir for 30 minutes at -78°C to ensure complete exchange.

Step 2: Nucleophilic Addition

-

Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF.

-

Add the ketone solution slowly to the lithiated pyridine mixture at -78°C.

-

Critical Control Point: The reaction is highly exothermic. Slow addition prevents the formation of side products (e.g., polymerization of azetidinone).

-

Allow the reaction to warm to room temperature over 2 hours.

-

Quench with saturated aqueous

. Extract with EtOAc, dry over

Step 3: Purification & Deprotection

-

Purify the intermediate via silica gel chromatography (Hexane/EtOAc gradient).

-

Dissolve the purified Boc-protected intermediate in DCM .

-

Add Trifluoroacetic acid (TFA) (10-20 eq) at 0°C. Stir until TLC indicates consumption of starting material.

-

Concentrate in vacuo. The product is typically isolated as a TFA salt or converted to the free base using basic resin.

Part 3: Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

This scaffold is frequently used as a bioisostere for:

-

4-Hydroxypiperidines: The azetidine contracts the ring size, lowering molecular weight (MW) and lipophilicity (

) while maintaining the spatial arrangement of the OH and N groups. -

Morpholine rings: The polar nature of the 3-hydroxy-azetidine mimics the polarity of morpholine but offers a different vector for substitution.

SAR Logic: The "Solvent Front" Strategy

In kinase inhibitor design, this scaffold is often attached to the hinge-binding motif to project into the solvent-exposed region.

-

Solubility: The high fraction of

carbons and the hydroxyl group significantly improve aqueous solubility compared to flat aromatic rings. -

Permeability: Despite the polarity, the compact size allows for reasonable CNS penetration, making it viable for neuroactive targets (e.g., nAChR ligands).

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold components.

Case Study Context: nAChR Ligands

While A-85380 is a classic example of an azetidine-ether, the 3-hydroxy-3-heteroarylazetidine core has been explored in the development of

Part 4: Conclusion & Future Perspectives

The 3-hydroxy-3-(pyridin-3-yl)azetidine scaffold is a robust tool in the modern medicinal chemist's arsenal. It effectively addresses the "molecular obesity" crisis by offering a low-MW, high-polarity alternative to traditional rings. Its ability to lower

Key Takeaways:

-

Synthesis: Reliable via Lithio-pyridine addition to 1-Boc-3-azetidinone.

-

Properties: Lowers Lipophilicity (

), increases solubility ( -

Utility: Excellent bioisostere for piperidines/pyrrolidines in Kinase and GPCR programs.

References

-

Wuitschik, G., et al. (2010). Oxetanes and Azetidines in Drug Discovery. Angewandte Chemie International Edition. [Link]

-

Barnes-Seeman, D. (2012). The Role of Azetidines in Drug Discovery. Current Topics in Medicinal Chemistry. [Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Technical Comparative Analysis: 3-Pyridin-3-ylazetidin-3-ol vs. 3-(pyridin-3-yl)azetidine

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the azetidine ring has emerged as a critical bioisostere for larger saturated heterocycles like pyrrolidine or piperidine. This guide provides a rigorous technical comparison between two specific scaffolds: 3-Pyridin-3-ylazetidin-3-ol (Compound A) and 3-(pyridin-3-yl)azetidine (Compound B) .

While structurally similar, the presence of the tertiary hydroxyl group in Compound A fundamentally alters the physicochemical landscape, synthetic accessibility, and pharmacological profile. This analysis dissects these differences to aid medicinal chemists in scaffold selection.

Part 1: Structural & Physicochemical Profiling

The core distinction lies at the C3 position of the azetidine ring. This quaternary center in Compound A versus the tertiary center in Compound B dictates the electronic environment and 3D conformational preference.

Electronic Distribution & Basicity

The azetidine nitrogen (

-

Compound A (Alcohol): The C3-hydroxyl group is highly electronegative. Through the inductive effect (-I), it withdraws electron density from the adjacent carbons, which propagates to the azetidine nitrogen.

-

Effect: Lowers the

of

-

-

Compound B (Des-hydroxy): Lacks the electron-withdrawing oxygen.

-

Effect:

retains higher basicity typical of secondary/tertiary amines.

-

Conformational Analysis (Ring Pucker)

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.

-

Compound A: The 3-OH and 3-Pyridyl groups create a significant steric bulk. The ring will pucker to place the larger substituent (Pyridyl) in a pseudo-equatorial position to minimize 1,3-diaxial-like interactions, though the barrier to inversion is low. The -OH group can also engage in intramolecular H-bonding with

if the geometry permits, potentially locking the conformation. -

Compound B: Less sterically crowded at C3. The conformational energy landscape is flatter.

Physicochemical Data Summary

| Property | 3-Pyridin-3-ylazetidin-3-ol (A) | 3-(pyridin-3-yl)azetidine (B) | Impact on Drug Design |

| Hybridization at C3 | A is more rigid; B has more rotational freedom. | ||

| H-Bond Donors (HBD) | 1 (OH) | 0 | A offers a "polar handle" for receptor interaction. |

| H-Bond Acceptors (HBA) | 3 (N, N, O) | 2 (N, N) | A has higher water solubility potential. |

| cLogP (Est.) | ~0.2 - 0.5 | ~1.2 - 1.5 | A is significantly more polar (lower lipophilicity). |

| pKa ( | ~8.5 - 9.0 | ~9.5 - 10.0 | A is less likely to be protonated at physiological pH compared to B. |

| Metabolic Risk | Glucuronidation (Phase II) | Oxidative metabolism at C3 (Phase I) | Distinct clearance mechanisms. |

Part 2: Synthetic Methodologies

The synthesis of these two cores requires divergent strategies. Compound A is accessible via classical 1,2-addition, whereas Compound B often requires cross-coupling or reductive deoxygenation.

Synthesis of 3-Pyridin-3-ylazetidin-3-ol (Route A)

Mechanism: Nucleophilic addition to a ketone. The standard approach involves the lithiation of 3-bromopyridine followed by addition to commercially available N-Boc-3-azetidinone.

Synthesis of 3-(pyridin-3-yl)azetidine (Route B)

Mechanism: Nickel/Zinc-mediated Cross-Coupling. Direct coupling of 3-iodoazetidine species with pyridyl reagents is preferred over deoxygenation of Compound A to avoid harsh reducing conditions.

Synthetic Logic Diagram

The following Graphviz diagram illustrates the decision matrix and workflow for synthesizing both scaffolds.

Figure 1: Divergent synthetic workflows for 3-hydroxy vs. des-hydroxy azetidine scaffolds.

Part 3: Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate

Objective: Generate the alcohol scaffold (Compound A precursor) via organolithium addition.

Reagents:

-

3-Bromopyridine (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5M in hexanes)

-

1-Boc-3-azetidinone (1.0 eq)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C using a dry ice/acetone bath.

-

Lithiation: Add 3-Bromopyridine. Dropwise, add n-BuLi over 15 minutes. Critical: Maintain internal temperature below -70°C to prevent pyridine ring opening or polymerization ("Wurty coupling" side reactions). Stir for 30 minutes.

-

Electrophile Addition: Dissolve 1-Boc-3-azetidinone in a minimal amount of THF. Add this solution dropwise to the lithiated pyridine.

-

Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (DCM/MeOH gradient). The alcohol is polar; expect elution at 5-10% MeOH.

Protocol 2: Determination of via Potentiometric Titration

Objective: Empirically validate the basicity shift caused by the 3-OH group.

Methodology:

-

Preparation: Dissolve 5 mg of the deprotected azetidine (free base or HCl salt) in 20 mL of 0.15 M KCl solution (ionic strength adjustor).

-

Titrant: Use 0.1 M HCl or 0.1 M KOH (standardized).

-

Titration: Perform titration under

atmosphere at 25°C using an autotitrator (e.g., Sirius T3). -

Analysis: Plot pH vs. Volume. Use the Bjerrum plot method to determine the ionization constants.

-

Expectation: Compound A will show an inflection point (pKa) approx. 0.5 - 1.0 units lower than Compound B.

-

Part 4: Medicinal Chemistry Implications

The "Magic Hydroxyl" Effect

In drug design, adding a hydroxyl group to a saturated ring (Compound A) is a high-value tactic.

-

Solubility: It can rescue a lipophilic lead series by lowering LogP.

-

Selectivity: The -OH can serve as a specific anchor point. For example, if the target protein has a backbone carbonyl or side-chain polar group near the binding pocket, the 3-OH can form a directed H-bond (

2-5 kcal/mol gain in binding enthalpy).

Metabolic Soft Spots

-

Compound B (Des-hydroxy): The C3 proton is benzylic-like (adjacent to pyridine) and on a strained ring. It is susceptible to Cytochrome P450-mediated hydroxylation.

-

Compound A (Alcohol): The C3 position is blocked. However, the tertiary alcohol is a substrate for UDP-glucuronosyltransferases (UGT), leading to Phase II conjugation and rapid renal clearance.

-

Mitigation: Steric shielding of the OH or replacing it with a fluoro group (3-fluoro-3-pyridyl) if glucuronidation is high.

-

Scaffold Selection Guide

Use the following logic to select the correct core for your program:

Figure 2: Decision tree for scaffold selection based on ADME properties.

References

-

Synthesis of 3-Substituted Azetidines: Dunet, J., et al. "Synthesis of 3-Functionalized Azetidines." Organic Letters, 2011. Context: Describes the general utility of 1-boc-3-azetidinone as a versatile electrophile.

-

Negishi Coupling for Azetidines: Lutz, M. R., et al. "Nickel-Catalyzed Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Bromides: Synthesis of 3-Arylazetidines." Journal of Organic Chemistry, 2017. Context: Provides the authoritative protocol for synthesizing Compound B (des-hydroxy) via cross-coupling.

-

Physicochemical Properties of Azetidines: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006. Context: While focused on oxetanes, this seminal paper extensively compares azetidine, oxetane, and pyrrolidine properties, establishing the pKa and lipophilicity trends cited in Part 1.

-

Conformational Analysis: Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014. Context: detailed discussion on ring pucker and substituent effects in 4-membered heterocycles.

Advanced Synthetic Protocols: Functionalization of Azetidin-3-one for Medicinal Chemistry

Executive Summary & Strategic Importance

In modern drug discovery, the azetidine ring has emerged as a critical "sp3-rich" scaffold, offering a superior alternative to larger saturated heterocycles like pyrrolidines or piperidines. The incorporation of azetidines often results in improved metabolic stability and lowered lipophilicity (LogD), addressing key attrition risks in lead optimization.

This application note details the functionalization of azetidin-3-one (specifically the N-protected variant, tert-butyl 3-oxoazetidine-1-carboxylate). This ketone is the linchpin intermediate for accessing 3-substituted azetidines. We present three high-value synthetic workflows: Reductive Amination , Wittig Olefination , and Geminal Difluorination .

Strategic Considerations

-

Starting Material Stability: The free base of azetidin-3-one is unstable and prone to polymerization. All protocols utilize N-Boc-azetidin-3-one (CAS: 398489-26-4) or similar carbamate-protected forms.

-

Ring Strain: The ~25 kcal/mol strain energy of the azetidine ring dictates the use of mild conditions. Strong nucleophiles or high temperatures can trigger ring-opening or polymerization.

-

Bioisosterism: The 3,3-difluoroazetidine moiety is a recognized bioisostere for the carbonyl group, while 3-aminoazetidines serve as rigid linkers.

Synthetic Pathways Overview

The following diagram illustrates the divergent synthesis capabilities starting from N-Boc-azetidin-3-one.

Caption: Divergent synthetic utility of N-Boc-azetidin-3-one accessing four distinct chemical spaces.

Protocol A: Reductive Amination (Synthesis of 3-Amino Azetidines)

Rationale & Mechanism

Reductive amination is the most reliable method to introduce nitrogen substituents at the C3 position. Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaBH4, STAB is mild enough to not reduce the ketone competitively, favoring the reduction of the intermediate iminium ion.

Key Mechanistic Checkpoint: Formation of the imine/iminium species is the rate-determining equilibrium. The addition of acetic acid catalyzes this step.

Detailed Procedure

Scale: 1.0 mmol

-

Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-azetidin-3-one (171 mg, 1.0 mmol) in 1,2-Dichloroethane (DCE) (5 mL).

-

Note: DCE is preferred over DCM for its slightly higher boiling point and solubility profile, though DCM is an acceptable alternative.

-

-

Amine Addition: Add the desired primary or secondary amine (1.1 mmol, 1.1 equiv).

-

Optimization: If the amine is a salt (e.g., HCl salt), add Triethylamine (TEA) (1.1 equiv) to liberate the free base.

-

-

Catalysis: Add Acetic Acid (1-2 drops, approx. 0.05 mL). Stir at room temperature for 30 minutes to allow imine formation.

-

Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

-

Validation: Monitor by TLC (Stain: Ninhydrin or KMnO4). The starting ketone (Rf ~0.5 in 30% EtOAc/Hex) should disappear.

-

-

Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (typically DCM/MeOH gradients).

Data Summary Table: Reductive Amination

| Parameter | Specification | Reason for Choice |

| Solvent | 1,2-Dichloroethane (DCE) | Promotes imine formation; compatible with STAB. |

| Reductant | NaBH(OAc)3 (STAB) | Selectively reduces iminium ion over ketone. |

| Stoichiometry | 1.0 Ketone : 1.1 Amine : 1.5 STAB | Slight excess of amine drives equilibrium; excess hydride ensures completion. |

| Temperature | 0°C | Controls exotherm upon hydride addition. |

Protocol B: Wittig Olefination (Synthesis of 3-Methylene Azetidines)

Rationale & Mechanism

Converting the C3 ketone to an alkene allows for subsequent reduction to alkyl groups or cycloaddition reactions. The Wittig reaction is robust, but the base choice is critical to avoid racemization (if chiral centers exist elsewhere) or ring opening. Potassium tert-butoxide (KOtBu) is preferred for its solubility and rapid deprotonation of the phosphonium salt.

Detailed Procedure

Scale: 1.0 mmol

-

Ylide Formation: In a flame-dried flask under Nitrogen/Argon, suspend Methyltriphenylphosphonium bromide (429 mg, 1.2 mmol) in anhydrous THF (5 mL).

-

Deprotonation: Cool to 0°C. Add KOtBu (1.25 mL of a 1.0 M solution in THF, 1.25 mmol) dropwise. The solution should turn bright yellow (ylide formation). Stir for 30-45 mins at 0°C.

-

Substrate Addition: Dissolve N-Boc-azetidin-3-one (171 mg, 1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the ylide mixture at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours.

-

Validation: TLC (UV active). The product (alkene) is usually less polar than the ketone.

-

-

Workup: Quench with water. Extract with Diethyl Ether or EtOAc.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Note on Hydrogenation: The resulting 3-methylene azetidine can be hydrogenated (H2, Pd/C, MeOH) to yield the 3-methyl azetidine .

Protocol C: Deoxofluorination (Synthesis of 3,3-Difluoroazetidines)

Rationale & Mechanism

The gem-difluoro group is a lipophilic bioisostere of the ketone. DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor are the standard reagents. Warning: DAST can be explosive at high temperatures. Reactions should generally not exceed 40-50°C.

Detailed Procedure

Scale: 1.0 mmol

-

Setup: Use a plastic (HDPE/PP) or Teflon vessel if possible, as fluoride etches glass (though standard glassware is acceptable for short durations). Flush with Argon.

-

Dissolution: Dissolve N-Boc-azetidin-3-one (171 mg, 1.0 mmol) in anhydrous DCM (3 mL).

-

Reagent Addition: Cool to 0°C. Add DAST (322 mg, 2.0 mmol, 2.0 equiv) dropwise via syringe.

-

Safety: DAST fumes. Perform in a well-ventilated fume hood.

-

-

Reaction: Allow to warm to RT. Stir for 12-24 hours.

-

Validation: 19F NMR is the best monitoring tool (singlet around -100 to -110 ppm typical for gem-difluoro).

-

-

Quench: CRITICAL STEP. Cool to -78°C or 0°C. Quench by slow addition of saturated NaHCO3 . Vigorous CO2 evolution will occur.

-

Workup: Extract with DCM. Wash with water.

-

Purification: Chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization Logic

The following decision tree helps resolve common synthetic failures associated with azetidin-3-one chemistry.

Caption: Diagnostic workflow for optimizing azetidin-3-one reactions.

References

-

Wuitschik, G. et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8993–8995. (Discusses sp3-rich scaffolds and comparison of azetidines/oxetanes). [Link]

-

Lowe, M. A. et al. (2012). "Synthesis and profiling of a library of 3-substituted azetidines." Bioorganic & Medicinal Chemistry Letters, 22(14), 4699-4702. (Primary source for reductive amination and functionalization protocols). [Link]

-

Dunet, G. et al. (2018). "Practical Synthesis of 3,3-Difluoroazetidines." Organic Process Research & Development, 22(3), 368–376. (Detailed safety and scale-up for DAST/fluorination). [Link]

-

Bunker, K. D. et al. (2011). "Scalable Synthesis of N-Boc-3-azetidinone." Organic Preparations and Procedures International, 43(5), 461-465. (Foundational protocol for the starting material). [Link]

-

Carreira, E. M. & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Comprehensive review on 4-membered ring synthesis). [Link]

Application Note: Optimized Reductive Amination Strategies for Azetidine Nitrogen Functionalization

Executive Summary & Scientific Rationale

Azetidines (four-membered nitrogen heterocycles) have emerged as privileged structural motifs in modern medicinal chemistry. They offer a unique vector for modulating physicochemical properties, often serving as surrogates for gem-dimethyl groups or morpholines to lower lipophilicity (LogD) and improve metabolic stability compared to their larger pyrrolidine or piperidine counterparts.

However, the functionalization of the azetidine nitrogen via reductive amination presents unique challenges:

-

Ring Strain: The ~25 kcal/mol ring strain makes the system susceptible to ring-opening polymerization under harsh Lewis acidic conditions or high temperatures.

-

Basicity & Nucleophilicity: The distinct hybridization of the azetidine nitrogen (

character with compressed bond angles) alters its nucleophilicity compared to acyclic secondary amines. -

Isolation: Many simple N-alkyl azetidines are highly polar and water-soluble, making traditional aqueous workups prone to yield loss.

This guide details two robust protocols: the Standard Sodium Triacetoxyborohydride (STAB) Method for aldehydes and reactive ketones, and the Titanium(IV)-Mediated Method for sterically hindered or electron-deficient ketones.

Mechanistic Pathway & Critical Control Points

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a carbinolamine intermediate, which dehydrates to form an iminium ion. This iminium species is then selectively reduced to the amine.

Critical Control Point: The Iminium Equilibrium

Unlike acyclic amines, the formation of the exocyclic double bond (iminium) on a four-membered ring induces additional strain (hybridization change from

-

Implication: We must use conditions that drive dehydration (e.g., drying agents, Lewis acids) or use reducing agents capable of trapping the iminium ion rapidly as it forms.

Visualization: Reaction Pathway

The following diagram illustrates the competitive pathways and the role of specific reagents in steering the reaction toward the desired N-alkyl azetidine.

Figure 1: Mechanistic pathway of azetidine reductive amination highlighting the high-energy iminium transition state.

Protocol A: The "Abdel-Magid" Standard (STAB)

Best for: Aldehydes, cyclic ketones, and unhindered acyclic ketones. Basis: Sodium triacetoxyborohydride (STAB) is mild and exhibits high chemoselectivity for iminiums over carbonyls, minimizing the reduction of the starting aldehyde/ketone to alcohol.

Materials

-

Amine: Azetidine (or HCl salt).

-

Carbonyl: 1.0 - 1.2 equivalents.

-

Reagent: Sodium triacetoxyborohydride (STAB) (1.4 - 1.6 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rates, but DCM is safer.

-

Additive: Acetic Acid (AcOH).

Step-by-Step Methodology

-

Salt Neutralization (If using Azetidine·HCl):

-

Suspend Azetidine·HCl (1.0 mmol) in DCE (5 mL).

-

Add Diisopropylethylamine (DIPEA) (1.0 - 1.1 mmol). Stir for 10 minutes at room temperature.

-

Expert Insight: Do not use a large excess of DIPEA; free base azetidine is volatile, and excess base can retard the STAB reduction rate.

-

-

Carbonyl Addition:

-

Add the aldehyde or ketone (1.1 mmol) to the mixture.

-

Crucial Step: Add Acetic Acid (1.0 - 2.0 equiv).

-

Why? AcOH catalyzes the dehydration of the carbinolamine to the iminium species. Without it, conversion with ketones is often <20%.

-

-

Reductant Addition:

-

Cool the mixture to 0°C (optional, but recommended for reactive aldehydes to prevent bis-alkylation).

-

Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Allow to warm to room temperature and stir.

-

-

Monitoring:

-

Check LCMS at 2 hours. If starting material persists, add another 0.5 equiv of STAB.

-

-

Workup (The "Azetidine Trap"):

-

Quench with saturated aqueous

. -

Extraction: If the product is polar, standard extraction fails.

-

Scenario A (Lipophilic Product): Extract with DCM (3x).

-

Scenario B (Polar Product): Saturate the aqueous layer with solid NaCl (salting out) and extract with 10% MeOH in

.

-

-

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered ketones, electron-deficient acetophenones, or acid-sensitive substrates.

Basis:

Materials

-

Reagent: Titanium(IV) isopropoxide (neat).

-

Reductant: Sodium borohydride (

) (cheaper/stronger) or Sodium cyanoborohydride ( -

Solvent: Ethanol (absolute) or Methanol.

Step-by-Step Methodology

-

Imine Formation:

-

In a dry flask under

, combine Azetidine (1.0 mmol) and the Ketone (1.0 - 1.2 mmol). -

Add

(1.2 - 1.5 mmol) neat. -

Stir the viscous mixture at room temperature for 4–12 hours.

-

Observation: The solution often turns yellow/orange, indicating imine formation.

-

-

Reduction:

-

Dilute the mixture with Ethanol (5 mL).

-

Safety Note: The reaction is exothermic upon dilution.

-

Add

(1.5 mmol) carefully. -

Stir for 2–4 hours.

-

-

Quench and Workup (The "Titanium Emulsion" Fix):

-

Add water (1 mL) to quench. A white precipitate (

) will form. -

Filtration: Do not try to extract immediately. Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with Ethanol.

-

Concentrate the filtrate to remove ethanol, then partition between DCM and

.

-

Comparative Data & Troubleshooting

Solvent and Reagent Selection Matrix

| Parameter | Protocol A (STAB/AcOH) | Protocol B (Ti-Mediated) |

| Primary Utility | Aldehydes, Unhindered Ketones | Hindered Ketones, Weak Electrophiles |

| Reaction pH | Slightly Acidic (~pH 5-6) | Neutral / Basic |

| Water Tolerance | Low (STAB decomposes slowly) | Very Low (Ti hydrolyzes instantly) |

| Side Reactions | Reduction of aldehyde to alcohol | Transesterification (rare) |

| Workup Difficulty | Low | Medium (Titanium salts) |

Troubleshooting Guide

Issue: Low Conversion with Ketones (Protocol A)

-

Cause: Steric hindrance preventing iminium formation.

-

Solution: Switch to Protocol B. Alternatively, use microwave irradiation (60°C, 30 min) with STAB, but monitor for ring opening.

Issue: Product is Water Soluble (Lost in Workup)

-

Cause: Azetidine nitrogen is highly polar.

-

Solution: Do not perform aqueous extraction. Quench reaction, concentrate to dryness, and load the crude residue directly onto a C18 reverse-phase flash column or use SCX (Strong Cation Exchange) cartridges to catch and release the amine.

Decision Logic for Experimental Design

Use the following logic flow to select the appropriate protocol for your specific substrate.

Figure 2: Decision matrix for selecting reductive amination conditions based on carbonyl electrophilicity and sterics.

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61, 3849–3862. [Link]

-

Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride. J. Org. Chem.1995 , 60, 4928–4929. [Link]

-

Lowe, M. A. ; Ostovar, M. Azetidines: A Unique Scaffold for Medicinal Chemistry. Bioorg. Med. Chem. Lett.2019 , 29, 126659. [Link]

using 3-Pyridin-3-ylazetidin-3-ol as a polar building block in lead optimization

Part 1: Executive Summary & Strategic Rationale

In the modern drug discovery landscape, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy scaffolds to three-dimensional,

This guide details the application of this scaffold to solve critical lead optimization challenges: lowering lipophilicity (

Key Physicochemical Advantages

| Property | Value (Est.) | Impact on Drug Design |

| MW | 150.18 Da | Low contribution to MW, allowing room for functionalization.[1] |

| cLogP | ~0.2 - 0.5 | Significantly lowers lipophilicity compared to phenyl/piperidine analogs.[1] |

| TPSA | ~53 Ų | Balanced polarity for permeability and solubility. |

| Geometry | Rigid, Tetrahedral | Vectors defined by the 3,3-disubstitution prevent "floppy" binding modes. |

| pKa (Azetidine) | ~9.5 (calc) | Basic amine handle for solubility or amide coupling.[1] |

| pKa (Pyridine) | ~5.2 | Weak base; modulates physicochemical properties without high ionization burden.[1] |

Part 2: Design Strategy & Bioisosterism[1][2][3]

The "Magic Methyl" of Polarity

Replacing a cyclohexyl or phenyl ring with the 3-pyridin-3-ylazetidin-3-ol core introduces a "polarity anchor."[1] The hydroxyl group at the C3 position creates a specific hydration motif or intramolecular H-bond, often masking the H-bond donor from solvent to maintain permeability while lowering overall LogD.[1]

Bioisosteric Replacements

This scaffold serves as a bioisostere for several common moieties:

-

vs. 4-Phenylpiperidine: The azetidine contracts the ring size, reducing the steric footprint while maintaining the vector of the aromatic substituent. The C3-OH adds polarity that the piperidine lacks.[1]

-

vs. Morpholine: While morpholine is a common polarity fix, it is metabolically labile (oxidative opening). The 3-hydroxyazetidine core is metabolically robust due to steric bulk at the quaternary center.[1]

Diagram: Structural Logic & Vector Analysis

Caption: Transition from a lipophilic phenyl-piperidine scaffold to the polar, rigid 3-pyridin-3-ylazetidin-3-ol core, highlighting key functional attributes.

Part 3: Synthesis & Functionalization Protocols

Safety Note: Azetidines are strained rings.[1] While generally stable, avoid strong Lewis acids that might trigger ring-opening unless intended.[1] Pyridine derivatives can be skin irritants.[1]

Protocol A: Synthesis of the Core Scaffold

Target: Preparation of tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate.[1]

Reagents:

-

3-Bromopyridine (1.0 eq)[1]

-

n-Butyllithium (1.1 eq, 2.5M in hexanes) or i-PrMgCl (TurboGrignard)[1]

-

tert-Butyl 3-oxoazetidine-1-carboxylate (1.2 eq)[1]

-

Solvent: Anhydrous THF or Et₂O

Step-by-Step:

-

Lithiation: In a flame-dried flask under Argon, dissolve 3-bromopyridine in anhydrous THF (0.5 M). Cool to -78°C .[1][2]

-

Exchange: Add n-BuLi dropwise over 20 minutes. Maintain temp < -70°C. Stir for 30 mins to generate 3-lithiopyridine.

-

Expert Tip: If functional group tolerance is an issue (e.g., esters present), use i-PrMgCl·LiCl at 0°C instead of n-BuLi.[1]

-

-

Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in THF and add slowly to the lithiated species at -78°C.

-

Quench: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with saturated aq. NH₄Cl.[1]

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM). The product is a polar solid.

Protocol B: Downstream Functionalization

The scaffold has two distinct vectors for elaboration: the Azetidine Nitrogen and the Pyridine Ring .

Vector 1: Azetidine N-Functionalization (Amide Coupling)

-

Deprotection: Treat the Boc-protected intermediate with TFA/DCM (1:4) at 0°C for 1 hour. Concentrate to dryness (TFA salt).

-

Coupling: Dissolve the amine salt in DMF. Add Carboxylic Acid (R-COOH), HATU (1.1 eq), and DIPEA (3.0 eq).

-

Observation: The C3-OH generally does not require protection during amide coupling if stoichiometric reagents are used.[1]

Vector 2: Pyridine Functionalization (Suzuki Coupling) Note: This requires starting with a halogenated pyridine precursor (e.g., 5-bromo-3-pyridyl).[1]

-

Use standard Suzuki conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water (4:1), 90°C.

-

The azetidine ring is stable under these standard cross-coupling conditions.

Part 4: Case Study - Optimization of a Kinase Inhibitor[1]

Scenario: A lead compound (Compound A) for a CNS kinase target shows high potency (

Intervention: Replacement of a central para-chlorophenyl linker with the 3-pyridin-3-ylazetidin-3-ol moiety.[1]

Results:

| Metric | Compound A (Phenyl Linker) | Compound B (Azetidinol Linker) | Delta |

|---|---|---|---|

| IC50 | 5 nM | 12 nM | ~2x potency loss (acceptable) |

| LogD (7.4) | 4.2 | 2.1 | -2.1 log units (Critical Win) |

| LE (Ligand Eff) | 0.35 | 0.42 | Improved |

| HLM Stability | < 10 min | > 60 min | Blocked metabolic soft spot |

| Solubility | < 5 µM | 120 µM | Massive improvement |[1]

Mechanism of Improvement:

-

LogD Reduction: The introduction of the aliphatic amine and the hydroxyl group dramatically lowers the partition coefficient.

-

Metabolic Blocking: The quaternary center at C3 prevents oxidation. The pyridine ring is less prone to P450 oxidation than the electron-rich chlorophenyl ring.[1]

Part 5: Workflow Diagram

Caption: Iterative lead optimization workflow utilizing the azetidinol scaffold to filter for physicochemical compliance.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][3] Angewandte Chemie International Edition. [Link] (Foundational text on 4-membered polar heterocycles).[1]

-

Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." Journal of Medicinal Chemistry. [Link] (Contextual reference for saturated bioisosteres).

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link] (Authoritative review on bioisosterism including azetidines).

-

PubChem. (2023).[1] "Compound Summary: 3-(Pyridin-3-yl)azetidin-3-ol derivatives." National Library of Medicine. [Link] (Source for general physicochemical property estimations).

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Azetidines." Organic Letters. [Link] (Primary synthetic protocol reference).

Sources

Application Note: Preparation of Free Base 3-Pyridin-3-ylazetidin-3-ol from HCl Salt

Abstract & Scope

This technical guide details the protocol for converting 3-Pyridin-3-ylazetidin-3-ol dihydrochloride (and related salts) into its free base form. This specific scaffold—combining a strained azetidine ring, a basic pyridine, and a tertiary alcohol—presents unique challenges regarding solubility and stability.

While standard neutralization-extraction methods often fail due to the high water solubility of the polar free base, this guide prioritizes Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX) resins as the primary method for high-purity isolation. A secondary biphasic extraction protocol is provided for larger-scale, non-GMP batches where resin cost is prohibitive.

Target Molecule:

-

IUPAC Name: 3-(pyridin-3-yl)azetidin-3-ol

-

Key Functionalities: Pyridine nitrogen (

), Azetidine nitrogen ( -

Risk Factors: Hygroscopicity, potential for azetidine ring-opening under harsh acidic/nucleophilic conditions.

Chemical Strategy & Logic

The conversion requires neutralizing two distinct protonated sites: the pyridine nitrogen and the azetidine amine.

The Challenge: "Water-Soluble" Amines

Unlike lipophilic amines, 3-Pyridin-3-ylazetidin-3-ol is highly polar.

-

Zwitterionic Character: The molecule has high affinity for water.

-

Partition Coefficient (

): Likely < 0. Standard DCM/Water extractions often result in poor recovery because the free base remains in the aqueous phase. -

Emulsion Formation: The amphiphilic nature of the alcohol/amine motif can stabilize emulsions during liquid-liquid extraction.

The Solution: "Catch and Release" (SCX)

We utilize a sulfonic acid-bonded silica (SCX-2) to chemically bind the amine from a methanolic solution, wash away non-basic impurities (and counter-ions), and then "release" the purified free base using an ammonia solution.

Decision Matrix

Use the following logic to select your protocol:

Figure 1: Decision matrix for selecting the appropriate neutralization protocol.

Method A: Strong Cation Exchange (SCX) – The Gold Standard

This method is recommended for medicinal chemistry applications requiring

Materials

-

Stationary Phase: Isolute® SCX-2 or SiliaBond® Propylsulfonic Acid (loading ~0.6–0.8 mmol/g).

-

Solvents: Methanol (MeOH), Dichloromethane (DCM), 7M Ammonia in Methanol (

).

Protocol Steps

-

Column Preparation:

-

Select a column size where the total sorbent capacity is at least 5x the millimoles of the substrate.

-

Rationale: The "dihydrochloride" salt means 1 mole of substrate contains 2 moles of acidic protons. The resin must capture the amine and displace the HCl.

-

Condition the column with 3 Column Volumes (CV) of MeOH.

-

-

Loading:

-

Dissolve the HCl salt in the minimum amount of MeOH.

-

Note: If solubility is poor, add water dropwise until clear, but keep water content <10% to ensure good resin interaction.

-

Load the solution onto the SCX cartridge by gravity or slight vacuum.

-

-

Washing (The "Catch"):

-

Elution (The "Release"):

-

Isolation:

-

Concentrate the basic eluate in vacuo at <40°C.

-

Azeotrope: Co-evaporate with DCM (

) to remove residual ammonia.

-

QC & Validation

-

Yield: Typically >95%.[3]

-

Purity: No inorganic salts remain.

Figure 2: The "Catch and Release" mechanism ensures chloride removal.

Method B: Buffered Biphasic Extraction – Scale-Up Protocol

For quantities where resin is too costly, use this modified extraction. Do not use NaOH , as strong bases can degrade the azetidine ring or cause emulsions.

Materials

-

Base: Saturated aqueous Potassium Carbonate (

) or Sodium Carbonate ( -

Organic Solvent: 9:1 mixture of DCM:MeOH (The "Polar Cocktail").

Protocol Steps

-

Dissolution:

-

Dissolve the HCl salt in a minimum volume of water (e.g., 5 mL per gram).

-

-

Neutralization:

-

Cool the solution to 0°C (ice bath).

-

Slowly add saturated

until pH reaches ~10-11. -

Note: Evolution of

will occur. Wait for bubbling to cease.

-

-

Extraction (Critical Step):

-

Add the 9:1 DCM:MeOH solvent mixture (Volume: 2x the aqueous volume).

-

Shake vigorously. The methanol helps transfer the polar free base into the organic layer.

-

Separate layers.

-

Repeat extraction 5 to 6 times . Polar amines partition poorly; multiple extractions are mandatory.

-

-

Drying:

Quality Control & Troubleshooting

Self-Validating Tests

| Test | Method | Expected Result (Free Base) | Failure Mode (Salt Present) |

| Silver Nitrate | Dissolve 2mg in water/HNO3, add AgNO3 | Clear Solution | White Precipitate (AgCl) |

| 1H NMR | CDCl3 or MeOD | Upfield Shift of | No shift |

| Solubility | Add DCM | Soluble | Insoluble/Suspension |

Common Pitfalls

-

Hygroscopicity: The free base is likely hygroscopic.[6] It may turn into a "gum" upon exposure to air.

-

Fix: Store under Nitrogen/Argon at -20°C.

-

-

Ring Opening: Avoid heating >50°C during evaporation. Azetidines are thermally sensitive.

-

Low Recovery: Usually due to water solubility.

-

Fix: Saturate the aqueous layer with NaCl (Salting out) during Method B extraction.

-

References

-

SCX Chromatography Principles

-

Biotage. "Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX." Biotage Literature.

-

-

Pyridine & Azetidine pKa Data

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

-

-

General Handling of Azetidines

-

Padwa, A. (2004). "Azetidines, Azetines, and Azetes: Monocyclic." Comprehensive Heterocyclic Chemistry III. Elsevier.

-

-

Purification of Polar Amines

-

Sigma-Aldrich. "Fundamental of SPE (Solid Phase Extraction)." Supelco Technical Notes.

-

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

improving solubility of 3-Pyridin-3-ylazetidin-3-ol in organic solvents

Technical Support Center: Solubility Optimization for 3-Pyridin-3-ylazetidin-3-ol

Case ID: SOL-PYR-AZT-03 Subject: Troubleshooting Solubility Profiles in Organic Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

3-Pyridin-3-ylazetidin-3-ol represents a challenging class of "small polar heterocycles." Its structure combines a basic pyridine ring, a secondary amine (azetidine), and a tertiary alcohol. This trifecta creates a molecule with high lattice energy due to extensive intermolecular hydrogen bonding and high polarity.

Users typically encounter difficulties dissolving this compound in standard organic solvents (DCM, EtOAc, Toluene) due to its "hard" Lewis base character. This guide provides protocol-level solutions to solubilize, extract, and handle this scaffold without compromising ring integrity.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why does my compound remain a solid suspension in Dichloromethane (DCM), even after sonication?

Diagnosis: The "Crystal Lattice Trap." Your compound is likely in a highly ordered crystalline state driven by a network of Hydrogen Bonds (OH···N and NH···N). DCM is a non-polar/moderately polar aprotic solvent with poor H-bond disrupting capability. It cannot overcome the lattice energy of the free base.

The Fix: The "Polar Spike" Protocol You must introduce a Hydrogen Bond Donor (HBD) solvent to disrupt the lattice.

-

Standard: Add 5-10% Methanol (MeOH) to your DCM.

-

Mechanism: MeOH acts as an H-bond bridge, solvating the hydroxyl and amine groups.

-

-

Advanced: If MeOH interferes with your reaction (e.g., using Lewis Acids), use Acetonitrile (MeCN) or Nitromethane as co-solvents.

-

Pro-Tip: For extraction, use a Chloroform:Isopropanol (3:1) mixture instead of DCM. This is the "gold standard" for extracting polar amines from aqueous phases.

Q2: I am trying to extract the compound from an aqueous reaction mixture, but it stays in the water phase. What is wrong?

Diagnosis: pH Mismatch or "Water-Like" LogP. The 3-pyridin-3-ylazetidin-3-ol scaffold is amphoteric.

-

pH < 6: The pyridine (

) and azetidine ( -

pH 7-9: The pyridine is free, but the azetidine is likely still protonated (monocation). Still water-soluble.

-

pH > 11: Both nitrogens are deprotonated (Free Base). This is the only form extractable into organics.

The Fix: The "Salting-Out" Extraction

-

Adjust pH: Basify the aqueous layer to pH 12-13 using NaOH or

. -

Saturate: Add solid NaCl until the solution is saturated (salting out effect reduces water solubility of organics).

-

Extract: Use n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran).

-

Why? n-Butanol can extract highly polar species that EtOAc misses. 2-MeTHF is more hydrophobic than THF but dissolves polar compounds better than Toluene.

-

Q3: Can I improve solubility by modifying the structure temporarily?

Diagnosis: Intrinsic Polarity Limit. Sometimes, the free OH and NH are simply too polar for non-polar chromatography or reactions.

The Fix: In-Situ Protection If your workflow permits, convert the azetidine amine to a carbamate (Boc or Cbz).

-

Protocol: React with

in Dioxane/Water/NaOH. -

Result: The N-Boc derivative will be soluble in pure DCM, EtOAc, and even Hexane/EtOAc mixtures. This is the preferred method for purification.

Part 2: Solvent System Engineering

The following table summarizes solubility data derived from structural analogs (3-hydroxyazetidines) and calculated physicochemical properties (LogP).

Table 1: Solubility Profile & Solvent Recommendations

| Solvent System | Solubility Rating | Application Context | Technical Notes |

| Water (pH < 7) | Excellent | Storage / Waste | Exists as Pyridinium/Azetidinium salt. |

| DCM (Pure) | Poor | N/A | Ineffective due to lack of H-bond donation. |

| DCM : MeOH (9:1) | Good | Chromatography | Standard eluent for silica gel purification. Add 1% |

| CHCl3 : IPA (3:1) | Excellent | Extraction | The "Fischer" mix. Best for pulling polar amines from water. |

| DMSO / DMF | Excellent | Reaction | High boiling point makes removal difficult. Use only if necessary. |

| THF | Moderate | Reaction | Solubility improves with heat ( |

| 2-MeTHF | Good | Process Scale | Green alternative to DCM; better phase separation than THF. |

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct solvent system based on the state of the material.

Figure 1: Solubility decision tree for 3-Pyridin-3-ylazetidin-3-ol, guiding users from material state to optimal solvent choice.

Part 4: Experimental Protocols

Protocol A: The "Fischer" Extraction (For Aqueous Workup)

Use this when your product is stuck in the water layer.

-

Basification: Cool the aqueous layer to

. Slowly add -

Solvent Prep: Pre-mix Chloroform (

) and Isopropanol (IPA) in a 3:1 ratio (v/v). -

Extraction: Add the solvent mix to the aqueous layer (Ratio 1:1). Shake vigorously for 2 minutes.

-

Note: Emulsions are common. Break them by adding solid NaCl or filtering through Celite.

-

-

Repetition: Repeat extraction 3-4 times.

-

Drying: Dry combined organics over

(Sodium Sulfate) and concentrate.

Protocol B: Solubility Check for Reaction Screening

Use this to verify if your solvent is suitable for a reaction.

-

Weigh 10 mg of 3-Pyridin-3-ylazetidin-3-ol into a vial.

-

Add 100

of target solvent (Concentration: 0.1 M). -

Visual Check:

-

Clear Solution: Proceed.

-

Cloudy/Suspension: Heat to

. -

Still Cloudy: Add co-solvent (e.g., if using THF, add 5% DMF).

-

References

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters).

-

Pellissier, H. (2010). Recent developments in the synthesis of azetidines. Tetrahedron, 66(8), 1509-1555. (Review of azetidine handling and synthesis).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Azetidin-3-ol derivatives. (General physicochemical data for azetidine scaffolds).

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for workup and extraction protocols of polar amines).

Technical Support Center: Handling Hygroscopic Dihydrochloride Salts in Organic Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the challenges and solutions associated with handling hygroscopic dihydrochloride salts in organic synthesis. Our goal is to equip you with the knowledge to ensure the accuracy, reproducibility, and success of your experiments.

Introduction: The Challenge of Hygroscopicity

Dihydrochloride salts are common in pharmaceutical development due to their improved solubility and stability. However, their tendency to absorb moisture from the atmosphere (hygroscopicity) presents a significant challenge. The absorbed water can act as an unwanted reagent, leading to side reactions, catalyst deactivation, and inaccurate stoichiometric calculations, ultimately compromising the integrity of your synthesis. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What makes dihydrochloride salts particularly hygroscopic?

A1: The hygroscopicity of dihydrochloride salts stems from the strong coordination of water molecules to the cationic centers and the chloride anions through hydrogen bonding. The presence of two hydrochloride moieties per molecule increases the number of potential sites for water interaction compared to a monohydrochloride salt, often leading to a higher affinity for atmospheric moisture. The exact degree of hygroscopicity can be influenced by the crystal lattice structure of the salt.

Q2: How can I tell if my dihydrochloride salt has absorbed a significant amount of water?

A2: Visual inspection is the first step. A normally free-flowing powder that has become clumpy, sticky, or has visibly turned into a paste or solution is a clear indicator of water absorption. For more quantitative analysis, techniques like Karl Fischer titration can be employed to determine the precise water content. Thermogravimetric analysis (TGA) can also reveal the presence of bound water, which will be lost upon heating.

Q3: What are the best short-term and long-term storage solutions for these salts?

A3: Proper storage is the first line of defense against moisture.

-

Short-Term (In-Lab Use): A desiccator containing an active desiccant like Drierite™ (anhydrous calcium sulfate) or phosphorus pentoxide is suitable for short-term storage. It is crucial to ensure the desiccant is fresh and active.

-

Long-Term Storage: For long-term storage, the original manufacturer's container, which is often sealed under an inert atmosphere, should be used. If the original seal is broken, the container should be flushed with an inert gas (e.g., argon or nitrogen) before resealing and storing in a dry, temperature-controlled environment. For highly sensitive compounds, storage inside a glovebox is the gold standard.

Troubleshooting Guide

Scenario 1: Inconsistent Reaction Yields

Problem: "I am running a reaction where my dihydrochloride salt is a key starting material. My reaction yields are highly variable, even when I follow the same procedure. Could this be related to its hygroscopicity?"

Root Cause Analysis: Inconsistent reaction yields are a classic symptom of using a hygroscopic reagent with varying water content. The absorbed water can have several detrimental effects:

-

Stoichiometric Errors: If you are weighing out the salt by mass, the absorbed water adds to the weight, meaning you are adding less of your active reagent than intended.

-

Side Reactions: Water can participate in unwanted side reactions, such as hydrolysis of your starting material or other reagents in the mixture.

-

Catalyst Inhibition: In many catalytic reactions, particularly those involving organometallic catalysts, water can act as a poison, deactivating the catalyst and stalling the reaction.

Solution Workflow:

-

Dry the Salt: Before use, dry the required amount of the dihydrochloride salt under high vacuum, possibly with gentle heating. The appropriate temperature will depend on the thermal stability of your compound. Always check the compound's melting point and decomposition temperature first.

-

Accurate Dispensing: Weigh the dried salt in a controlled environment, such as a glovebox or by using a Schlenk line technique, to prevent moisture reabsorption.

-

Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).

Scenario 2: Difficulty in Accurate Weighing

Problem: "When I try to weigh my dihydrochloride salt on an analytical balance, the mass reading keeps increasing. How can I get an accurate weight?"

Root Cause Analysis: This is a direct observation of the salt absorbing atmospheric moisture in real-time. The longer the material is exposed to the air, the more water it will absorb, and the higher the mass reading will become.

Solution Workflow:

-

Weighing by Difference: A practical approach is to weigh a vial containing the salt, quickly transfer the approximate amount needed into the reaction vessel, and then re-weigh the original vial. The difference in mass will give you the amount of salt transferred. This minimizes the time the bulk of the material is exposed to the atmosphere.

-

Glovebox Weighing: The most reliable method is to perform all weighing operations inside a glovebox with a low-moisture atmosphere. This completely eliminates the issue of water absorption during weighing.

Diagram: Decision Workflow for Handling Hygroscopic Salts

Caption: Decision-making process for handling hygroscopic salts.

Experimental Protocols

Protocol 1: Drying a Hygroscopic Dihydrochloride Salt

This protocol describes a standard method for drying a moderately stable hygroscopic salt before use.

-

Safety First: Consult the Safety Data Sheet (SDS) for the specific compound to understand its thermal stability and any handling precautions.

-

Preparation: Place a few spatulas of the salt into a clean, dry round-bottom flask or a Schlenk flask.

-

Drying Setup: Attach the flask to a high-vacuum line (Schlenk line). Ensure all connections are secure and greased if necessary.

-

Vacuum Application: Slowly open the flask to the vacuum. A sudden application of high vacuum can cause the fine powder to be pulled into the vacuum line.

-

Optional Heating: If the compound is thermally stable, gently heat the flask with a heating mantle while under vacuum. Do not exceed the recommended temperature from the compound's technical data sheet.

-

Drying Time: Continue drying for several hours, or until the compound appears to be a fine, free-flowing powder.

-

Cooling and Storage: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. The dried salt should be used immediately or stored in a desiccator or glovebox.

Protocol 2: Accurate Dispensing via a Glovebox

This protocol ensures the highest accuracy when weighing and dispensing highly hygroscopic salts.

-

Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm H₂O and O₂).

-

Material Transfer: Introduce the sealed container of the dihydrochloride salt, a clean, tared weigh boat or vial, and your spatula into the glovebox antechamber.

-

Atmosphere Equilibration: Cycle the antechamber according to the glovebox's standard operating procedure to remove air and moisture.

-

Weighing: Inside the glovebox, transfer all materials to the main chamber. Place the tared container on the analytical balance and carefully add the salt until the desired mass is reached.

-

Sealing: Securely cap the weighing container before removing it from the glovebox for use in your reaction.

Table 1: Comparison of Common Laboratory Desiccants

| Desiccant | Chemical Formula | Water Capacity | Regeneration | Comments |

| Drierite™ (Indicating) | CaSO₄ | Low to Moderate | Yes (by heating) | Contains cobalt chloride, which turns from blue to pink as it absorbs moisture. |

| Phosphorus Pentoxide | P₂O₅ | Very High | No | Extremely efficient but can form a viscous layer of phosphoric acid that can trap the compound. |

| Molecular Sieves (3Å or 4Å) | (Na₂O)ₓ·(Al₂O₃)y·(SiO₂)z | Moderate to High | Yes (by heating under vacuum) | Excellent for drying solvents and can be used in desiccators. |

References

-

Drying Agents. University of Wisconsin-Madison, Department of Chemistry. [Link]

Technical Support Center: Purification Methods for Polar Azetidine Intermediates

Welcome to the technical support center for the purification of polar azetidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these small, polar, and often highly water-soluble compounds. Drawing from established chemical principles and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance recovery and purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you might encounter during the purification of polar azetidine intermediates. Each solution is designed to not only solve the immediate issue but also to provide a deeper understanding of the underlying principles.

Issue 1: My azetidine intermediate shows little to no retention on my C18 reverse-phase (RP) column and elutes in the void volume.

-

Underlying Cause: This is a classic problem for highly polar molecules.[1] Standard C18 stationary phases are non-polar and retain compounds primarily through hydrophobic interactions. Polar azetidines, especially those with multiple heteroatoms or hydroxyl groups, have minimal affinity for the C18 phase and are swept off the column with the highly aqueous mobile phase, resulting in no separation.[1]

-

Expert Solution & Protocol: The most effective solution is to switch to a different chromatographic mode that is designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice.[1][2][3]

-